Enhanced Lipophilicity vs. 17α-Hydroxyprogesterone Acetate (OHPA)
3-Oxopregn-4-en-20-yn-17-yl acetate exhibits a higher predicted lipophilicity compared to the structurally related progestin 17α-hydroxyprogesterone acetate. The XLogP3 value, a measure of lipophilicity, is 4.1 for the target compound [1] versus 3.7 for 17α-hydroxyprogesterone acetate [2]. This difference is attributable to the replacement of the C17 acetyl group with an ethynyl group and the absence of the C20 ketone.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 17α-Hydroxyprogesterone acetate (OHPA): 3.7 |
| Quantified Difference | +0.4 (approximately 10.8% higher logP) |
| Conditions | Computed XLogP3 values from PubChem (release 2021.05.07) |
Why This Matters
Higher lipophilicity can correlate with enhanced membrane permeability and altered tissue distribution, which are critical parameters for in vitro cell-based assays and in vivo pharmacokinetic studies.
- [1] PubChem. (2025). 3-Oxopregn-4-en-20-yn-17-yl acetate. National Center for Biotechnology Information. CID 276598. View Source
- [2] PubChem. (2025). Hydroxyprogesterone acetate. National Center for Biotechnology Information. CID 11875276. View Source
